ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

CAS No.: 866211-11-2

Cat. No.: VC2297241

Molecular Formula: C12H12FNO2

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866211-11-2 |

|---|---|

| Molecular Formula | C12H12FNO2 |

| Molecular Weight | 221.23 g/mol |

| IUPAC Name | ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |

| Standard InChI Key | FELQWPGMTRNCFI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C |

Introduction

Structural Information and Physical Properties

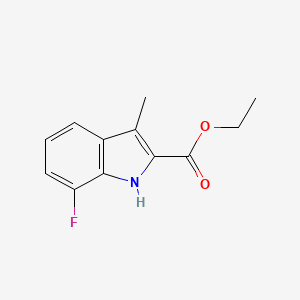

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate belongs to the family of substituted indoles, which are bicyclic heterocyclic compounds containing a pyrrole ring fused with a benzene ring. The compound features three key functional groups strategically positioned on the indole core:

-

A fluorine atom at the 7-position of the indole ring

-

A methyl group at the 3-position

-

An ethyl carboxylate (ester) group at the 2-position

The physical and chemical properties of this compound are largely determined by these structural elements. Table 1 summarizes the key structural and physical properties of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate.

| Property | Value |

|---|---|

| Common Name | Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate |

| CAS Number | 866211-11-2 |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| Molecular Weight | 221.228 g/mol |

| Exact Mass | 221.085 g/mol |

| Polar Surface Area (PSA) | 42.09 |

| LogP | 2.79210 |

The compound's CAS number (866211-11-2) uniquely identifies it in chemical databases and literature. Its molecular formula (C₁₂H₁₂FNO₂) indicates the precise atomic composition, consisting of 12 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

The presence of the fluorine atom at position 7 introduces unique electronic effects due to fluorine's high electronegativity. This substitution pattern differentiates it from other similar indole derivatives and contributes to its specific chemical reactivity and potential biological interactions. The methyl group at position 3 provides additional steric effects and can influence the reactivity of neighboring positions.

Spectroscopic Properties

Chemical Properties and Reactivity

The chemical reactivity of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is primarily determined by the three key functional groups present in its structure. Each functional group contributes to specific reactivity patterns that can be exploited in synthetic and medicinal chemistry applications.

Reactivity of the Indole Core

The N-H group of the indole is moderately acidic (pKa approximately 16-17 for typical indoles) and can be deprotonated under basic conditions to form an anion. This nucleophilic nitrogen can participate in N-alkylation reactions, forming N-substituted derivatives that might have altered physicochemical and biological properties.

Effects of the Fluorine Substituent

The fluorine atom at position 7 significantly influences the electronic properties of the indole ring due to its high electronegativity. This has several important consequences:

-

Enhanced metabolic stability: The C-F bond is stronger than the C-H bond, potentially protecting the molecule from oxidative metabolism at this position.

-

Altered electron distribution: Fluorine withdraws electron density through both inductive and resonance effects, affecting the reactivity of the aromatic system.

-

Hydrogen bonding capabilities: Fluorine can act as a weak hydrogen bond acceptor, potentially influencing binding interactions with biological targets.

These properties make fluorinated indoles particularly valuable in medicinal chemistry, as they often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group at position 2 can undergo various transformations typical of esters:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

-

Transesterification: Reaction with alcohols can lead to the formation of different ester derivatives.

-

Reduction: The ester can be reduced to an alcohol or aldehyde using appropriate reducing agents.

-

Amidation: Reaction with amines can lead to the formation of amide derivatives.

These transformations provide various synthetic pathways for derivatizing the compound and potentially enhancing its biological activity or physicochemical properties.

Comparative Analysis with Related Compounds

A comparative analysis of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate with structurally related compounds can provide valuable insights into structure-activity relationships and potential applications. Table 2 presents a comparison with related indole derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | C₁₂H₁₂FNO₂ | 221.228 | Reference compound |

| Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | C₁₁H₁₀FNO₂ | 207.203 | Methyl ester instead of ethyl ester |

| Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate | C₁₂H₁₂FNO₃ | 237.227 | Methoxy at position 4 instead of methyl at position 3 |

| Ethyl 3-methyl-1H-indole-2-carboxylate | C₁₂H₁₃NO₂ | 203.239 | Lacks fluorine at position 7 |

Effect of Ester Group Variation

Comparing ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate with its methyl ester analog (methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate) reveals the impact of the ester alkyl chain length . The methyl ester variant has a slightly lower molecular weight (207.203 g/mol compared to 221.228 g/mol) and would likely exhibit:

-

Slightly lower lipophilicity

-

Potentially different metabolic stability

-

Altered binding interactions with target proteins

These subtle differences can significantly impact pharmacokinetic properties and biological activities.

Effect of Position-Specific Substitutions

The comparison with ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate highlights the impact of substitution at different positions of the indole ring. The presence of a methoxy group at position 4 (compared to a methyl group at position 3 in our target compound) would:

-

Alter the electronic distribution across the indole system

-

Provide an additional hydrogen bond acceptor site

-

Change the steric environment around the indole core

These differences would likely result in distinct binding profiles and biological activities.

Research Applications and Future Directions

Based on the structural features and comparative analysis, ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate has several potential research applications.

Medicinal Chemistry and Drug Development

The compound could serve as a valuable scaffold or building block in medicinal chemistry programs aimed at developing:

-

Enzyme inhibitors: Particularly for kinases, deacetylases, or other enzymes with binding pockets that accommodate aromatic rings

-

Anti-inflammatory agents: Exploiting the potential anti-inflammatory properties of halogenated indoles

-

Central nervous system agents: Targeting specific neurotransmitter receptors or transporters

Chemical Biology Tools

Functionalized derivatives of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate could be developed as:

-

Fluorescent probes: By incorporating additional groups that confer fluorescence

-

Affinity labels: For target identification and characterization

-

Photoaffinity probes: By incorporating photoreactive groups for covalent binding to target proteins

Synthetic Intermediates

The compound's functional groups provide multiple handles for further derivatization, making it a valuable synthetic intermediate in the preparation of more complex molecules. The ester group, in particular, can be transformed into various other functional groups through standard synthetic procedures.

Structure-Activity Relationship Studies

Systematic modification of each position of the indole ring, starting from ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, could generate valuable structure-activity relationship data for specific biological targets. Such studies could guide the rational design of more potent and selective compounds for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume